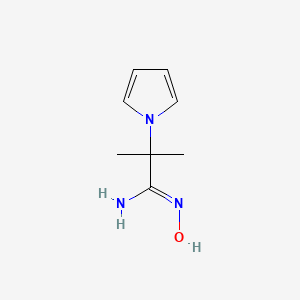
(Z)-N'-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide typically involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method is known for its mild reaction conditions and high yields. Another approach involves the use of bismuth nitrate pentahydrate as a catalyst, which also provides excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various N-substituted pyrroles .
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism by which (Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide exerts its effects involves binding to specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth . The compound’s interaction with these enzymes disrupts their normal function, leading to antibacterial and antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole
- 1-phenyl-2-(1H-pyrrol-1-yl)ethanone
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
(Z)-N’-hydroxy-2-methyl-2-(1H-pyrrol-1-yl)propanimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-methyl-2-pyrrol-1-ylpropanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-8(2,7(9)10-12)11-5-3-4-6-11/h3-6,12H,1-2H3,(H2,9,10) |
Clave InChI |
AHMUYHAJCBAJMC-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(/C(=N/O)/N)N1C=CC=C1 |
SMILES canónico |
CC(C)(C(=NO)N)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride](/img/structure/B14868572.png)

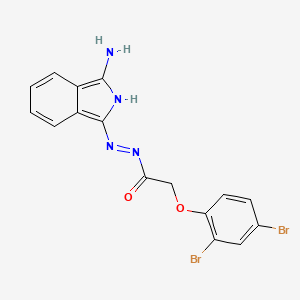
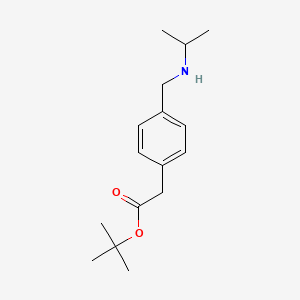
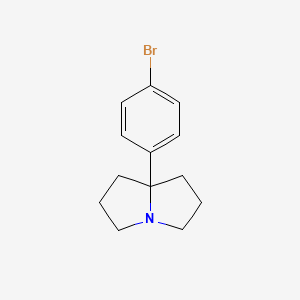

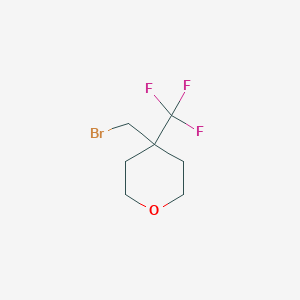
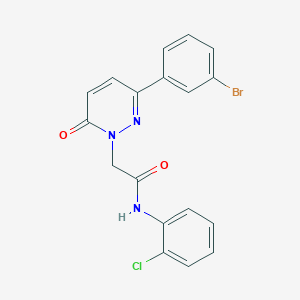
![2-Tert-butyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14868635.png)
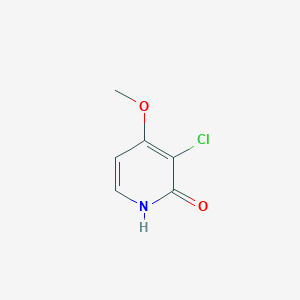
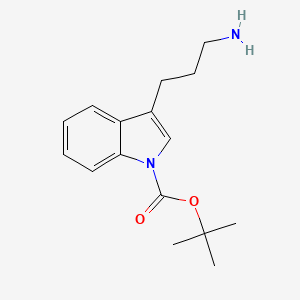
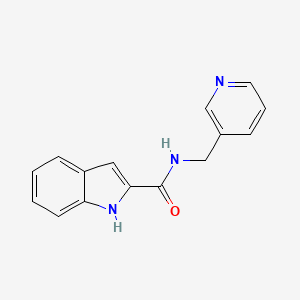
![4-{[4-(Morpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B14868660.png)
